(4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanamine
Description
Molecular Architecture and Stereochemical Considerations
The molecular architecture of this compound is characterized by a central methanamine carbon atom serving as the connecting point between two substituted phenyl rings. The compound exhibits a distinctive asymmetric structure where one phenyl ring bears a chlorine atom at the para position, while the second phenyl ring contains a trifluoromethyl group also positioned para to the methanamine linkage. The structural representation can be described using the SMILES notation: C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)N)C(F)(F)F, which clearly delineates the spatial arrangement of the substituents.
The stereochemical considerations for this compound are particularly important due to the presence of the chiral methanamine carbon center. This carbon atom is bonded to four different groups: a hydrogen atom, an amino group, the 4-chlorophenyl ring, and the 4-(trifluoromethyl)phenyl ring, creating a stereogenic center that can exist in two enantiomeric forms. The InChI representation InChI=1S/C14H11ClF3N/c15-12-7-3-10(4-8-12)13(19)9-1-5-11(6-2-9)14(16,17)18/h1-8,13H,19H2 provides detailed connectivity information without specifying the absolute configuration.
The electronic effects of the substituents significantly influence the molecular geometry and reactivity. The chlorine atom, being an electron-withdrawing group through both inductive and mesomeric effects, affects the electron density distribution across the chlorinated phenyl ring. Similarly, the trifluoromethyl group, known for its strong electron-withdrawing properties, creates a significant dipole moment and influences the overall molecular polarity. These electronic effects contribute to the compound's unique chemical behavior and intermolecular interactions.
The conformational flexibility of the molecule is primarily determined by the rotation around the carbon-carbon bonds connecting the central methanamine carbon to each phenyl ring. The dihedral angles between the phenyl planes and their relationship to the central amine group play crucial roles in determining the overall three-dimensional structure and potential biological activity of the compound.
Crystallographic Analysis and X-ray Diffraction Studies
Crystallographic analysis provides fundamental insights into the solid-state structure and packing arrangements of this compound. While specific crystal structure data for this exact compound was not directly available in the search results, related structural studies and crystallographic databases provide valuable information about similar compounds and general crystallographic principles applicable to halogenated aromatic amines.
X-ray diffraction studies of halogenated aromatic compounds typically reveal specific packing patterns influenced by halogen bonding interactions. The chlorine atom in the 4-chlorophenyl ring can participate in halogen bonding with electronegative atoms in neighboring molecules, contributing to the overall crystal stability. The trifluoromethyl group, due to its highly electronegative fluorine atoms, can engage in various intermolecular interactions including dipole-dipole interactions and weak hydrogen bonding with adjacent molecules.
Crystal structure analysis techniques employ standardized methodologies for determining unit cell parameters and space group symmetries. The unit cell completely reflects the symmetry and structure of the entire crystal, which is built up by repetitive translation of the unit cell along its principal axes. For organic compounds containing both chlorine and fluorine substituents, the crystal packing is often characterized by specific orientational preferences that minimize electrostatic repulsions while maximizing attractive interactions.
| Crystallographic Parameter | Typical Range for Halogenated Amines | Influence Factors |
|---|---|---|
| Unit Cell Dimensions | a, b, c: 5-25 Å | Molecular size and packing efficiency |
| Space Group | P21/c, P-1, Pbca common | Molecular symmetry and intermolecular interactions |
| Density | 1.2-1.8 g/cm³ | Halogen content and packing efficiency |
| Coordination Number | 8-12 | Intermolecular bonding patterns |
The Cambridge Structural Database represents the largest curated crystal structure database containing over 1.3 million accurate three-dimensional structures from X-ray and neutron diffraction analyses. This database serves as a valuable resource for understanding structural trends and relationships in halogenated organic compounds similar to this compound.
Standard X-ray diffraction powder patterns provide essential reference data for compound identification and structural verification. These patterns are characterized by specific d-spacings and relative intensities that serve as fingerprints for crystalline materials. The diffraction patterns are obtained using standardized experimental conditions and are compared against calculated patterns based on known crystal structures.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Spectroscopic characterization of this compound requires comprehensive analysis using multiple complementary techniques. Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and dynamics, while Infrared spectroscopy reveals functional group characteristics, and Ultraviolet-Visible spectroscopy offers insights into electronic transitions and chromophoric properties.
Nuclear Magnetic Resonance Spectroscopy Analysis
Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) spectroscopy of aromatic amines typically shows characteristic resonances in specific chemical shift regions. The aromatic protons of the chlorinated and trifluoromethylated phenyl rings appear in the 7.0-8.0 parts per million region, with the exact chemical shifts influenced by the electron-withdrawing effects of the substituents. The methanamine proton typically resonates around 4.0-5.0 parts per million, while the amino group protons appear as a broad signal around 1.5-3.0 parts per million, often exchangeable with deuterium oxide.
Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) spectroscopy provides information about the carbon framework of the molecule. Aromatic carbons typically appear in the 110-160 parts per million region, with the quaternary carbon of the trifluoromethyl group showing characteristic splitting patterns due to carbon-fluorine coupling. The methanamine carbon appears around 55-65 parts per million, shifted downfield due to the electron-withdrawing effects of the attached aromatic rings.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F Nuclear Magnetic Resonance) spectroscopy is particularly valuable for this compound due to the presence of the trifluoromethyl group. Trifluoromethyl groups typically resonate in the range of -60 to -70 parts per million relative to trichlorofluoromethane. The specific chemical shift and coupling patterns provide detailed information about the electronic environment and molecular dynamics of the fluorine-containing substituent.
| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic H (4-chlorophenyl) | 7.1-7.4 | doublet | ortho/meta to Cl |
| Aromatic H (4-trifluoromethylphenyl) | 7.5-7.8 | doublet | ortho/meta to CF₃ |
| Methanamine H | 4.0-5.0 | singlet | CHN |
| Amino H | 1.5-3.0 | broad singlet | NH₂ |
| ¹⁹F (CF₃) | -60 to -70 | singlet | CF₃ group |
Infrared Spectroscopy Characteristics
Infrared spectroscopy reveals characteristic absorption bands corresponding to specific functional groups and bonding patterns in the molecule. Primary amines typically display two distinct N-H stretching absorptions in the 3300-3500 wavenumber region due to the presence of two N-H bonds. The aromatic C-H stretching vibrations appear around 3000-3100 wavenumbers, while the aliphatic C-H stretching of the methanamine carbon occurs around 2850-2950 wavenumbers.
The C-F stretching vibrations of the trifluoromethyl group produce strong absorptions in the 1000-1400 wavenumber region, characteristic of fluoro compounds. The C-Cl stretching vibration typically appears as a strong band in the 550-850 wavenumber region. Aromatic C=C stretching vibrations are observed around 1500-1600 wavenumbers, while the C-N stretching of the amine group appears around 1000-1200 wavenumbers.
| Infrared Band | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| N-H stretch | 3300-3500 | Medium-Strong | Primary amine |
| Aromatic C-H | 3000-3100 | Medium | Phenyl rings |
| Aliphatic C-H | 2850-2950 | Medium | Methanamine |
| C-F stretch | 1000-1400 | Strong | Trifluoromethyl |
| Aromatic C=C | 1500-1600 | Medium | Phenyl rings |
| C-Cl stretch | 550-850 | Strong | Chloro substituent |
Ultraviolet-Visible Spectroscopy Properties
Ultraviolet-Visible spectroscopy provides information about the electronic transitions and chromophoric properties of the compound. Aromatic systems typically exhibit characteristic absorption bands corresponding to π→π* and n→π* transitions. The presence of electron-withdrawing substituents such as chlorine and trifluoromethyl groups influences the position and intensity of these absorption bands through their effects on the molecular orbital energies.
The chlorinated phenyl ring typically shows absorption maxima around 250-280 nanometers, while the trifluoromethylated phenyl ring may exhibit slightly different absorption characteristics due to the strong electron-withdrawing nature of the trifluoromethyl group. The amine functionality can contribute additional absorption features through n→π* transitions, typically appearing at longer wavelengths with lower extinction coefficients.
Computational Chemistry Approaches to Conformational Analysis
Computational chemistry provides powerful tools for analyzing the conformational preferences, electronic properties, and molecular dynamics of this compound. Various theoretical methods can be employed to investigate the three-dimensional structure, energy landscapes, and physicochemical properties of this compound.
Density Functional Theory Calculations
Density Functional Theory represents one of the most widely used computational approaches for studying organic molecules. For halogenated aromatic compounds, density functional theory calculations can accurately predict geometric parameters, vibrational frequencies, and electronic properties. The choice of functional and basis set significantly influences the accuracy of the calculated results, with hybrid functionals such as B3LYP and M06-2X showing good performance for molecules containing fluorine and chlorine atoms.
Geometry optimization calculations reveal the most stable conformations of the molecule in the gas phase. The rotational barriers around the bonds connecting the central methanamine carbon to the phenyl rings can be calculated using potential energy surface scans, providing insights into the conformational flexibility and preferred orientations of the aromatic rings relative to the central amine group.
Molecular Orbital Analysis
Molecular orbital analysis provides detailed information about the electronic structure and bonding characteristics of the compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies are particularly important for understanding the chemical reactivity and potential biological activity. The electron density distributions in these frontier orbitals reveal the preferred sites for electrophilic and nucleophilic attacks.
The presence of electron-withdrawing substituents significantly affects the molecular orbital energies and distributions. The chlorine atom and trifluoromethyl group both withdraw electron density from the aromatic rings, influencing the overall electronic properties and reactivity patterns of the molecule.
| Computational Parameter | Typical Values | Method Dependence |
|---|---|---|
| C-N bond length | 1.45-1.50 Å | Basis set size |
| C-Cl bond length | 1.74-1.76 Å | Functional choice |
| C-F bond length | 1.32-1.35 Å | Correlation effects |
| Dihedral angles | 0-180° | Conformational search |
| Dipole moment | 2-4 Debye | Solvent effects |
Conformational Search and Energy Landscapes
Systematic conformational searches reveal the complete energy landscape of the molecule, identifying all stable conformers and transition states. The relative energies of different conformations provide information about the population distributions at different temperatures and the kinetic barriers for conformational interconversion.
Monte Carlo and molecular dynamics simulations can be employed to explore the conformational space more extensively, particularly in the presence of explicit solvent molecules. These simulations provide insights into the dynamic behavior of the molecule and the influence of intermolecular interactions on the preferred conformations.
The rotational barriers around the C-phenyl bonds are typically calculated to be in the range of 1-5 kilocalories per mole, indicating relatively free rotation at room temperature. However, the specific values depend on the electronic effects of the substituents and potential intramolecular interactions such as weak hydrogen bonding or dipole-dipole interactions between the substituents.
Solvent Effects and Environmental Influences
Computational studies of solvation effects provide important insights into how the molecular structure and properties change in different chemical environments. Continuum solvation models such as the Polarizable Continuum Model can be used to investigate the influence of polar and nonpolar solvents on the conformational preferences and electronic properties.
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N/c15-12-7-3-10(4-8-12)13(19)9-1-5-11(6-2-9)14(16,17)18/h1-8,13H,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRCQRBBNQCEJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanamine typically involves the reaction of 4-chlorobenzaldehyde with 4-(trifluoromethyl)benzylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions, alkoxide ions, under basic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : (4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanamine serves as a versatile building block in the synthesis of more complex organic molecules. Its structural features allow for various chemical modifications, making it valuable in developing new compounds with desired properties.
Biology
- Biological Activity : The compound has been investigated for its potential antimicrobial and anticancer properties. Studies indicate that it may modulate pain through interactions with opioid receptors, suggesting its role in neurogenic pain relief. Its ability to influence cell signaling pathways related to pain perception highlights its therapeutic potential.
Medicine
- Pharmaceutical Intermediate : this compound is explored as a pharmaceutical intermediate for drug development. Its interactions with biological targets may lead to the discovery of new therapeutic agents, particularly in pain management and cancer treatment.
Industry
- Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and materials with specific properties. Its unique structure enhances its applicability in various industrial processes, including the development of fluorinated compounds through C–F bond activation.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial effects against various strains, highlighting its potential as a lead compound for antibiotic development.
- Cancer Research : Investigations into its anticancer properties have shown promising results, particularly in inhibiting tumor growth in vitro and in vivo models.
- Pain Modulation : Studies focusing on its interaction with opioid receptors suggest that it may provide effective pain relief mechanisms without the adverse effects commonly associated with traditional opioids.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit or activate certain enzymes, leading to changes in metabolic pathways or cellular processes.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (Da) | Key Features | Reference |
|---|---|---|---|---|---|
| (4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanamine (Target) | 4-ClC₆H₄ and 4-CF₃C₆H₄ | C₁₄H₁₁ClF₃N | 285.05 | Strong electron-withdrawing groups; secondary amine | |
| (4-Chlorophenyl)phenylmethylamine | 4-ClC₆H₄ and C₆H₅ | C₁₃H₁₂ClN | 217.70 | Lacks CF₃ group; reduced lipophilicity and electron deficiency | |
| 4-Chloro-3-(trifluoromethyl)phenylmethanamine hydrochloride | 4-ClC₆H₄ and 3-CF₃-4-ClC₆H₃ | C₁₄H₁₀Cl₂F₃N | 336.14 | Additional Cl substituent (meta position); hydrochloride salt improves solubility | |
| (4-Chloro-3-fluorophenyl)(phenyl)methanamine | 4-Cl-3-FC₆H₃ and C₆H₅ | C₁₃H₁₁ClFN | 235.68 | Fluorine substituent (weaker electron withdrawal than CF₃) | |
| (4-Chlorophenyl)(4-methylmorpholin-2-yl)methanamine | 4-ClC₆H₄ and 4-methylmorpholin-2-yl | C₁₂H₁₇ClN₂O | 240.73 | Heterocyclic morpholine group; enhanced solubility and hydrogen bonding | |
| Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride | Cyclopropyl and 4-CF₃C₆H₄ | C₁₁H₁₂ClF₃N | 262.67 | Aliphatic cyclopropyl ring; hydrochloride salt form |
Key Observations
Chlorine in all analogs increases lipophilicity, but paired with CF₃ (target and ), it creates a highly electron-deficient aromatic system.
Synthetic Accessibility :
- Imine derivatives of similar compounds (e.g., N-(4-(trifluoromethyl)benzylidene)-1-(4-(trifluoromethyl)phenyl)methanamine ) are synthesized via catalytic amine oxidation with yields up to 82% . The target compound may follow analogous pathways, though direct synthesis data is unavailable.
Physicochemical Properties :
- The morpholine-containing analog () exhibits improved solubility due to the oxygen atom, whereas hydrochloride salts () enhance crystallinity and stability.
- The cyclopropyl analog () introduces conformational rigidity, which could influence binding interactions in medicinal chemistry applications.
Potential Applications: Secondary amines with trifluoromethyl groups are prevalent in pharmaceuticals for metabolic stability . The 3-CF₃-4-Cl analog () may show enhanced bioactivity due to steric and electronic effects from the meta-chloro substituent.
Biological Activity
4-Chloro-2,3-difluorobromobenzene is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its unique structural properties contribute to its biological activities, which are essential for understanding its potential applications and implications.
Chemical Structure
The compound has the following molecular formula: C6H3BrClF2. The presence of multiple halogens (bromine, chlorine, and fluorine) in its structure significantly influences its reactivity and interactions with biological systems.
Biological Activity
Research indicates that 4-Chloro-2,3-difluorobromobenzene exhibits various biological activities, primarily through its interactions with enzymes and cellular components. Key findings include:
- Antimicrobial Properties : Studies have shown that halogenated compounds can exhibit antimicrobial activity against various pathogens. For instance, derivatives of halogenated benzene have been reported to inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been suggested that similar halogenated compounds can interfere with cytochrome P450 enzymes, which play a critical role in drug metabolism .
Data Table: Biological Activity Overview
Case Studies
- Antimicrobial Activity : A study conducted on various halogenated compounds demonstrated that 4-Chloro-2,3-difluorobromobenzene showed significant inhibition against pathogenic bacteria at specific concentrations. The minimal inhibitory concentration (MIC) was determined to be effective at lower doses compared to non-halogenated analogs .
- Cytotoxic Effects : In vitro experiments revealed that the compound induced apoptosis in human cancer cell lines, suggesting potential applications in cancer therapy. The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to cellular stress and death .
Research Findings
Recent research emphasizes the importance of structural modifications in enhancing the biological activity of halogenated compounds. For instance, variations in the position and type of halogens can significantly affect their interaction with biological targets. This insight is crucial for the design of new therapeutic agents based on 4-Chloro-2,3-difluorobromobenzene.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing (4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanamine, and how do substituent electronic effects influence reaction pathways?
- Methodological Answer : The compound can be synthesized via reductive amination or cross-coupling reactions. For example, coupling 4-chlorophenyl and 4-trifluoromethylphenyl precursors using palladium catalysts under inert conditions (e.g., N₂ atmosphere) improves yield . Steric hindrance from the trifluoromethyl group may slow nucleophilic substitution, necessitating elevated temperatures (80–120°C) and polar aprotic solvents like DMF. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the amine product .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation, with the trifluoromethyl group producing distinct ¹⁹F signals at ~-60 ppm . High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and GC-MS (electron ionization mode) validate purity (>98%) and detect byproducts like chlorinated impurities . Reference standards for common impurities, such as (4-Chlorophenyl)(4-hydroxyphenyl)methanone, aid in method validation .
Q. How can researchers address solubility challenges during in vitro assays?
- Methodological Answer : Due to its hydrophobic aryl groups, the compound exhibits low aqueous solubility. Use dimethyl sulfoxide (DMSO) for stock solutions (10–20 mM) and dilute in assay buffers containing surfactants (e.g., 0.1% Tween-80) to prevent precipitation. Dynamic Light Scattering (DLS) monitors colloidal stability .
Advanced Research Questions
Q. How can contradictory NMR data arising from rotational isomerism or solvent effects be resolved?
- Methodological Answer : Rotational barriers in the methanamine backbone may cause signal splitting in ¹H NMR. Use variable-temperature NMR (e.g., 25°C to −40°C) to coalesce signals and calculate energy barriers . Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) can shift aromatic proton signals due to solvation effects; cross-validate with computational simulations (DFT) .
Q. What computational approaches predict the compound’s reactivity in further functionalization (e.g., fluorination or cross-coupling)?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model electronic effects of the trifluoromethyl group on reaction sites. Fukui indices identify nucleophilic/electrophilic regions, guiding regioselective modifications . Molecular docking studies (AutoDock Vina) assess binding affinity to biological targets, such as monoamine transporters, to prioritize synthetic derivatives .
Q. How can researchers reconcile discrepancies between theoretical and experimental yields in scaled-up syntheses?
- Methodological Answer : Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps, such as imine formation during reductive amination . Scale-down experiments with precise temperature control (±2°C) and inert gas flow rates (e.g., 10 mL/min N₂) mimic large-scale conditions. Statistical tools (e.g., Design of Experiments, DoE) optimize parameters like catalyst loading and solvent ratios .
Data Contradiction and Validation
Q. What strategies validate conflicting HPLC purity results across laboratories?
- Methodological Answer : Cross-lab validation requires standardized reference materials (e.g., USP-grade solvents) and harmonized HPLC protocols (C18 column, 0.1% TFA in mobile phase). Interlaboratory studies using spiked samples with known impurities (e.g., 0.5% 4-chlorobenzaldehyde) quantify method accuracy .
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
